molecular formula C15H11NO2 B132705 7-Benzoylindolin-2-one CAS No. 51135-38-7

7-Benzoylindolin-2-one

Cat. No. B132705
CAS RN: 51135-38-7
M. Wt: 237.25 g/mol
InChI Key: APGQYYFHBPQPTL-UHFFFAOYSA-N
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Description

The compound 7-Benzoylindolin-2-one is a derivative of the isoquinoline family, which is a significant class of heterocyclic compounds. These compounds have been the subject of extensive research due to their diverse pharmacological properties and their presence in numerous natural products. The benzoyl group attached at the 1-position of isoquinolines, as seen in some derivatives, has been shown to influence biological activity, such as the inhibition of binding between insulin-like growth factor (IGF) and IGF-binding proteins .

Synthesis Analysis

The synthesis of isoquinoline derivatives, including those with benzoyl groups, typically involves the formation of complex structures through multi-step reactions. For instance, derivatives of 7H,9H-quinazolino[3,2-b]benz[d,e]isoquinolin-7-one have been synthesized with various substituents, which required careful analysis using techniques like infrared (i.r.) and nuclear magnetic resonance (n.m.r.) spectroscopy to confirm the structures . Similarly, functionalized bicyclic compounds related to isoquinolines have been prepared through condensation reactions followed by iodolactonization, demonstrating the complexity and specificity of the synthetic routes for such compounds .

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is often confirmed using spectroscopic methods. For example, the derivatives mentioned in the first paper were characterized by elemental analysis, i.r., and n.m.r. spectroscopy . Additionally, the X-ray crystallography of related compounds, such as 1-benzoyl-5-hydroxypyrazolines, has provided detailed insights into the coordination modes and the formation of complex structures like dimeric units and seven-membered rings involving zinc .

Chemical Reactions Analysis

The chemical reactivity of isoquinoline derivatives can be quite varied, depending on the substituents and the reaction conditions. The study of 1-benzoyl-5-hydroxypyrazolines revealed that the coordination mode of the ligand could be influenced by the addition of a base, leading to the formation of complexes with different ring sizes and coordination patterns . This highlights the potential for diverse chemical reactions involving 7-Benzoylindolin-2-one derivatives, which can be tailored to achieve specific outcomes.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are influenced by the nature of the substituents on the molecule. The electronic spectra of the synthesized quinazolinoisoquinolin-7-one derivatives showed that the color of the compounds was affected by the character of the substituents, indicating that these properties can be fine-tuned for specific applications . Moreover, the optimization of the benzoyl side chain at the 1-position in a series of 1-benzoyl isoquinolines led to compounds with high in vitro potency, demonstrating the importance of structural modifications in enhancing biological activity .

Scientific Research Applications

Anti-inflammatory Activity

7-Benzoylindolin-2-one has been explored for its potential anti-inflammatory activity. A study on 2-amino-3-benzoylphenylacetic acid, hypothesized to be an active metabolite of 7-benzoylindoline, showed potent anti-inflammatory activity in pharmacological models. This study sheds light on the unexpected anti-inflammatory properties of 7-benzoylindoline, although the initial hypothesis about its metabolism was not confirmed (Welstead et al., 1979).

Cytotoxic Activity

A notable application of 7-Benzoylindolin-2-one derivatives is in the field of cancer research. For instance, certain derivatives like 1-(1-benzoylindoline-5-sulfonyl)-4-phenylimidazolidinones exhibited potent and broad cytotoxicities against various cancer cell lines, outperforming established drugs like doxorubicin in certain cases (Jung et al., 2004).

Antitubulin Agents

The compound has also been studied for its role as an antitubulin agent. A series of 7-aroyl-aminoindoline-1-benzenesulfonamides, structurally related to 7-Benzoylindolin-2-one, demonstrated excellent activity as inhibitors of tubulin polymerization, highlighting its potential in cancer therapeutics (Chang et al., 2006).

Fluorescent Chemosensor

7-Benzoylindolin-2-one derivatives have applications as fluorescent chemosensors. A novel fluorescent chemosensor developed from this compound showed rapid colorimetric and fluorimetric response to copper ions, making it useful for naked eye detection of Cu(II) and for imaging intracellular Cu2+ in living cells (Sivaraman et al., 2013).

Anticholinesterase Activity

Research has also been conducted on the anticholinesterase activity of certain derivatives. A series of compounds were synthesized and evaluated, with some showing potent inhibitory activity, indicating potential applications in treating conditions like Alzheimer's disease (Vidaluc et al., 1994).

Safety And Hazards

The safety data sheet for 7-Benzoylindolin-2-one indicates that it has acute oral toxicity (Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) .

Future Directions

While specific future directions for 7-Benzoylindolin-2-one are not provided, research on indolin-2-one derivatives has shown promise in the development of new anti-inflammatory agents . Additionally, indolin-2-one derivatives have shown potent anticancer activities, suggesting potential for further development in this area .

properties

IUPAC Name

7-benzoyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-13-9-11-7-4-8-12(14(11)16-13)15(18)10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGQYYFHBPQPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)C(=O)C3=CC=CC=C3)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199163
Record name 7-Benzoyl-2-oxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzoylindolin-2-one

CAS RN

51135-38-7
Record name 7-Benzoyl-2-oxindole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Benzoyl-2-oxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-benzoyl-1,3-dihydro-2H-indol-2-on
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Record name 7-BENZOYLOXINDOLE
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Synthesis routes and methods I

Procedure details

The process as defined in claim 7 wherein 7-benzoyl-3-chloro-indole is hydrolyzed with phosphoric acid in a solvent at reflux temperature to produce 7-benzoylindolin-2-one.
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Synthesis routes and methods II

Procedure details

The hydrolysis of an indolin-2-one (II) is carried out in dilute aqueous base as, for example, 3N sodium hydroxide solution, for a period of from about 0.5 hour to about 1.0 hour. The hydrolysis may be run in an inert atmosphere using nitrogen. The hydrolysis mixture may be filtered to remove base-insoluble materials and the pH of the basic solution is adjusted to pH 6-pH 7 by the addition of a weak organic acid such as glacial acetic acid or a dilute mineral acid such as hydrochloric acid. When (I) is a 2-amino-5-benzoylphenylacetic acid or a 2-amino-6-benzoylphenylacetic acid the product can be readily recrystallized from a suitable solvent. When (I) is a 2-amino-3-benzoylphenylacetic acid, recrystallization may result in partial cyclization to the precursor 7-benzoylindolin-2-one (II). Therefore, in the preparation of a 2-amino-3-benzoylphenylacetic acid (I) theproduct is preferably not recrystallized and is isolated by careful acidification of the filtered basic hydrolysis mixture.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LDESA HELMUT BUSCHMANN - academia.edu
… The ozonolysis of this intermediate in acetic acid yields ethyl 2acetamido-3-benzoylphenyl acetate, which is cyclized by refluxing with HCl in acetic acid to give 7-benzoylindolin-2-one. …
Number of citations: 0 www.academia.edu

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